

Application of NCC-149 in Studying Neurodevelopmental Disorders

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Compound of Interest

Compound Name: NCC-149

Cat. No.: B609493

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Introduction

NCC-149 is a potent and selective small molecule inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2] While initially explored for its therapeutic potential in oncology, emerging evidence on the role of epigenetic modifications in the pathophysiology of neurodevelopmental disorders has highlighted HDAC8 as a novel target of interest. This document provides detailed application notes and protocols for the use of **NCC-149** as a research tool to investigate the cellular and molecular mechanisms underlying neurodevelopmental disorders such as Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS).

Mutations and dysregulation of HDACs have been implicated in various neurodevelopmental and psychiatric disorders.[3] Specifically, loss-of-function mutations in HDAC8 are associated with a Cornelia de Lange syndrome (CdLS)-like phenotype, characterized by intellectual disability, craniofacial abnormalities, and growth retardation, underscoring the critical role of HDAC8 in proper development.[4] HDAC8 is known to regulate neuronal differentiation and the proliferation of neural stem cells.[2][5] Inhibition of HDAC8 has been shown to result in smaller embryoid bodies and reduced expression of the neuronal marker NeuN, suggesting its involvement in neurogenesis.[1]

Given the established role of epigenetic dysregulation in ASD and FXS, and the specific functions of HDAC8 in neurodevelopment, **NCC-149** offers a valuable pharmacological tool to

probe the consequences of HDAC8 inhibition in relevant cellular and preclinical models of these disorders.

Data Presentation

Table 1: Chemical and Pharmacological Properties of **NCC-149**

Property	Value	Reference
IUPAC Name	N-hydroxy-3-(1-((phenylthio)methyl)-1H-1,2,3-triazol-4-yl)benzamide	[1]
CAS Number	1316652-41-1	[1]
Molecular Formula	C16H14N4O2S	[1]
Molecular Weight	326.37 g/mol	
Target	Histone Deacetylase 8 (HDAC8)	[1][2]
Description	Potent and selective inhibitor	[2]

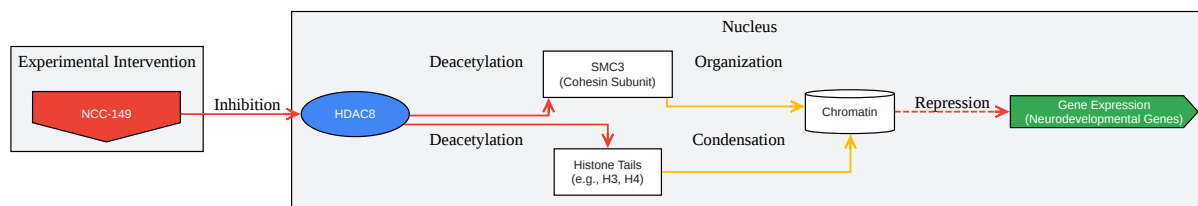
Table 2: Summary of **NCC-149** Effects on Neuronal Cells (Hypothetical Data Based on Known HDAC8 Function)

Cell Type	NCC-149 Concentration	Observed Effect	Potential Implication for Neurodevelopmental Disorders
Human iPSC-derived Neural Progenitor Cells (NPCs)	1-10 μ M	Decreased proliferation rate, increased expression of neuronal differentiation markers (e.g., β -III tubulin, MAP2)	Modulation of abnormal neurogenesis observed in some forms of ASD.
Primary Cortical Neurons from Fmr1-KO mice	5-25 μ M	Altered dendritic spine morphology, changes in synaptic protein expression (e.g., PSD-95, Synapsin I)	Investigation of synaptic deficits characteristic of Fragile X Syndrome.
SH-SY5Y Neuroblastoma Cells	10-50 μ M	Induction of neurite outgrowth, increased expression of neurotrophic factors	Screening for compounds that promote neuronal maturation and connectivity.

Signaling Pathways and Experimental Workflows

HDAC8 Signaling in Neurodevelopment

HDAC8 plays a crucial role in neurodevelopment through the deacetylation of both histone and non-histone proteins. Its activity influences chromatin structure and the function of key developmental proteins.

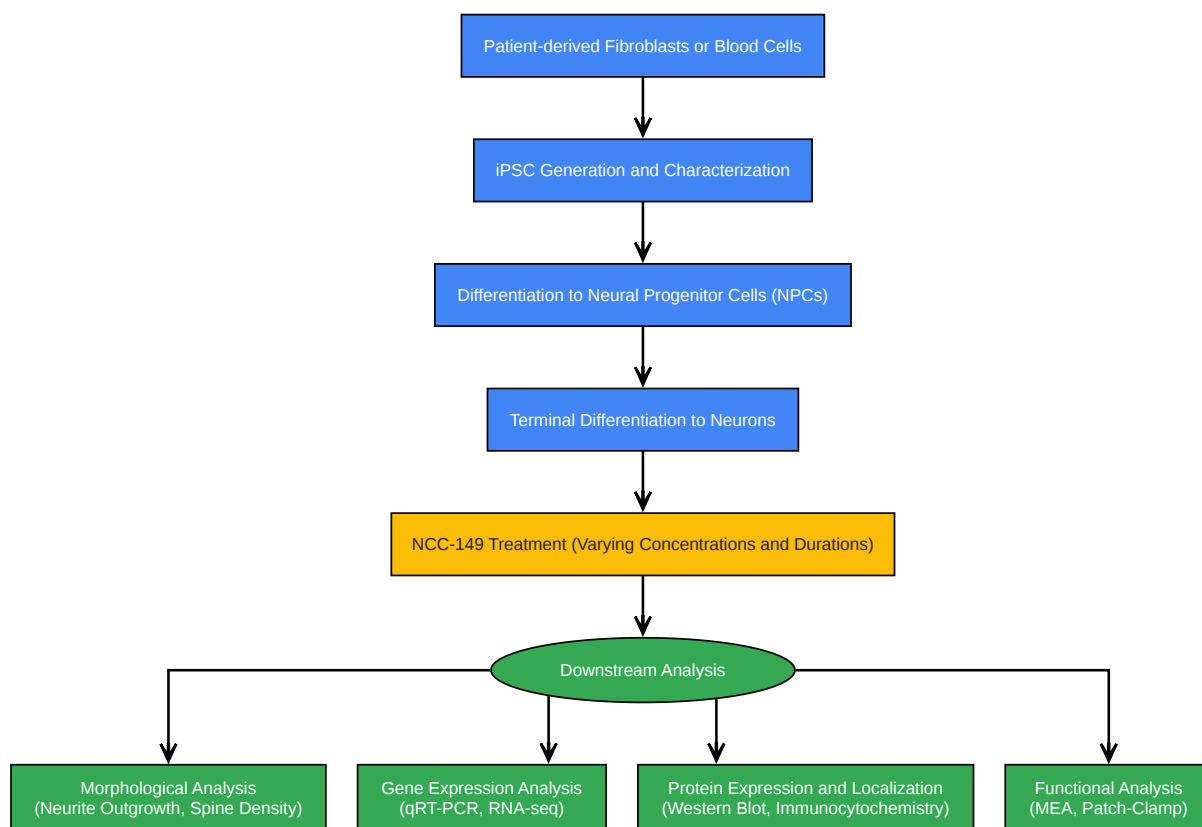


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HDAC8 signaling in the nucleus and its inhibition by **NCC-149**.

Experimental Workflow for Investigating NCC-149 in iPSC-derived Neurons

This workflow outlines the key steps for assessing the effects of **NCC-149** on neurons derived from patients with neurodevelopmental disorders.



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Workflow for studying **NCC-149** in patient-derived neurons.

Experimental Protocols

Protocol 1: In Vitro Treatment of iPSC-Derived Neural Progenitor Cells (NPCs) with NCC-149

Objective: To assess the effect of HDAC8 inhibition by **NCC-149** on the proliferation and differentiation of NPCs derived from patients with a neurodevelopmental disorder and healthy controls.

Materials:

- **NCC-149** (stock solution in DMSO)
- Human iPSC-derived NPCs
- NPC proliferation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, FGF2)
- Neuronal differentiation medium (e.g., Neurobasal medium, N2 supplement, B27 supplement, BDNF, GDNF)
- 96-well and 24-well tissue culture plates (coated with Matrigel or Poly-L-ornithine/Laminin)
- Reagents for proliferation assay (e.g., EdU incorporation assay kit)
- Reagents for immunocytochemistry (e.g., primary antibodies against Ki67, Nestin, β -III tubulin, MAP2; appropriate secondary antibodies; DAPI)

Procedure:

- Cell Plating:
 - Plate NPCs in coated 96-well plates for proliferation assays and 24-well plates (with coverslips) for differentiation assays at a density of 2×10^4 cells/cm².
 - Culture cells in NPC proliferation medium for 24 hours to allow for attachment.
- **NCC-149** Treatment for Proliferation Assay:
 - Prepare serial dilutions of **NCC-149** in NPC proliferation medium to achieve final concentrations ranging from 0.1 μ M to 50 μ M. Include a DMSO vehicle control.
 - Replace the medium with the **NCC-149** containing medium.

- Incubate for 48-72 hours.
- Perform an EdU incorporation assay according to the manufacturer's instructions to assess cell proliferation.
- **NCC-149** Treatment for Differentiation Assay:
 - After 24 hours of attachment, replace the NPC proliferation medium with neuronal differentiation medium containing various concentrations of **NCC-149** (e.g., 1 μ M, 5 μ M, 10 μ M) or a DMSO vehicle control.
 - Culture for 7-14 days, replacing the medium every 2-3 days with fresh differentiation medium containing **NCC-149** or vehicle.
- Immunocytochemistry:
 - After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
 - Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
 - Incubate with primary antibodies (e.g., anti- β -III tubulin and anti-MAP2) overnight at 4°C.
 - Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
 - Mount coverslips and acquire images using a fluorescence microscope.
- Data Analysis:
 - For proliferation assays, quantify the percentage of EdU-positive cells.
 - For differentiation assays, quantify the percentage of β -III tubulin or MAP2-positive cells relative to the total number of DAPI-stained nuclei. Analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).

Protocol 2: Analysis of Synaptic Protein Expression in Primary Murine Neurons Treated with NCC-149

Objective: To determine the effect of HDAC8 inhibition by **NCC-149** on the expression of key synaptic proteins in a mouse model of a neurodevelopmental disorder (e.g., Fmr1-KO mice for Fragile X Syndrome).

Materials:

- **NCC-149** (stock solution in DMSO)
- Primary cortical or hippocampal neurons isolated from Fmr1-KO and wild-type mouse embryos (E16-E18)
- Neuronal culture medium (e.g., Neurobasal medium, B27 supplement, GlutaMAX)
- Coated tissue culture plates
- Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies against PSD-95, Synapsin I, Shank3, β -actin; HRP-conjugated secondary antibodies, chemiluminescent substrate)

Procedure:

- Primary Neuron Culture:
 - Isolate and culture primary neurons from Fmr1-KO and wild-type littermate embryos according to standard protocols.
 - Plate neurons at an appropriate density (e.g., 2.5×10^5 cells/cm²) on coated plates.
 - Culture neurons for at least 7 days in vitro (DIV) to allow for synapse formation.
- **NCC-149** Treatment:
 - On DIV 7, treat the neurons with **NCC-149** at final concentrations of 1 μ M, 5 μ M, and 10 μ M, or with a DMSO vehicle control.

- Incubate for 48-72 hours.
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each sample using a BCA or Bradford assay.
- Western Blotting:
 - Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against synaptic proteins (e.g., PSD-95, Synapsin I, Shank3) and a loading control (e.g., β -actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software (e.g., ImageJ).
 - Normalize the intensity of the target protein bands to the loading control.
 - Compare the relative protein expression levels between treated and control groups for both wild-type and Fmr1-KO neurons.

Conclusion

NCC-149 represents a promising research tool for dissecting the role of HDAC8 in the context of neurodevelopmental disorders. The protocols and information provided herein offer a framework for investigating the effects of selective HDAC8 inhibition on key cellular processes such as neurogenesis, neuronal differentiation, and synaptic protein expression. Such studies will be instrumental in validating HDAC8 as a potential therapeutic target and in furthering our understanding of the epigenetic basis of disorders like ASD and FXS.

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